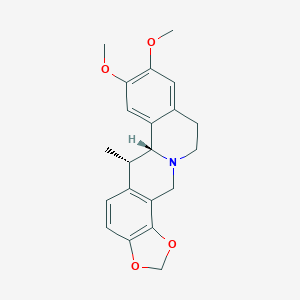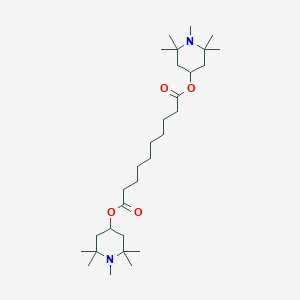
SÉBACATE DE BIS(1,2,2,6,6-PENTAMÉTHYL-4-PIPÉRIDYL)
Vue d'ensemble
Description
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: is a chemical compound with the molecular formula C30H56N2O4. It is commonly used as a hindered amine light stabilizer (HALS) in various industrial applications. This compound is known for its ability to protect materials from degradation caused by ultraviolet (UV) radiation, making it valuable in the production of plastics, coatings, and other materials exposed to sunlight .
Applications De Recherche Scientifique
Chemistry: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is widely used in the field of polymer chemistry as a light stabilizer. It helps to enhance the durability and longevity of polymers by preventing UV-induced degradation .
Biology and Medicine: In biological and medical research, this compound is used as a stabilizing agent in various formulations. Its ability to protect sensitive compounds from UV degradation makes it valuable in the development of pharmaceuticals and other biologically active substances .
Industry: Industrially, bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is employed in the production of plastics, coatings, and adhesives. Its light-stabilizing properties help to maintain the integrity and appearance of these materials over extended periods of exposure to sunlight .
Mécanisme D'action
Target of Action
The primary target of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is polymers, particularly hydrocarbon polymers such as polyolefins . It is often used in coatings, resins, and adhesives .
Mode of Action
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate acts as a hindered amine light stabilizer (HALS) . It contains two hindered amine functions and a long carbon chain, which makes the molecule compatible with hydrocarbon polymers . As a light stabilizer, it inhibits unstable radicals produced when the polymer is exposed to light and oxygen .
Biochemical Pathways
By inhibiting unstable radicals, it prevents the degradation of the polymer structure that would otherwise occur due to exposure to light and oxygen .
Pharmacokinetics
Its solubility in other solvents, such as chloroform and methanol, is slightly better .
Result of Action
The primary result of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate’s action is the stabilization of polymers against photodegradation . This helps to maintain the integrity and functionality of the polymers, extending their lifespan and improving their performance in various applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate. For instance, its stability is affected by moisture, as it decomposes in the presence of humidity . Additionally, it is a flammable material, and contact with strong oxidants can cause it to burn . Therefore, it should be stored under inert gas at a temperature below 15°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is typically synthesized through the esterification of sebacic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate involves large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically obtained as a colorless to light yellow liquid, which is then packaged and distributed for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate primarily undergoes substitution reactions due to the presence of the piperidyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the piperidyl groups, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated or acylated derivatives, while oxidation reactions can produce oxidized piperidyl compounds .
Comparaison Avec Des Composés Similaires
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate: A related compound with similar stabilizing properties but different molecular structure.
Uniqueness: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is unique due to its high efficiency as a light stabilizer and its ability to provide long-term protection against UV degradation. Its specific molecular structure allows for effective radical scavenging, making it a preferred choice in various industrial applications .
Propriétés
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56N2O4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24/h23-24H,11-22H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOILICUEWXSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036479 | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Yellowish liquid with an ester-like odor; [BASF MSDS] | |
| Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20330 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0001 [mmHg] | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20330 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41556-26-7 | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41556-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041556267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHJ5QK3K4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate in the self-sealing coating composition?
A: While the exact mechanism isn't detailed in the abstract [], Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate likely functions as a light stabilizer in the self-sealing coating. This class of compounds is known to protect polymers from degradation caused by UV light, thus enhancing the lifespan and performance of the coating.
Q2: How does the presence of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate improve the quality of the self-sealing coating?
A: The abstract states that the addition of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, along with other components, leads to "enhanced quality of composition" []. This improvement likely stems from the light stabilizing properties of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate. By protecting the coating from UV degradation, it can contribute to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
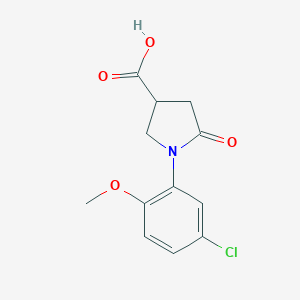
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)
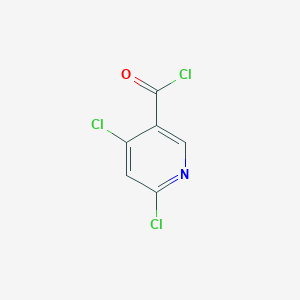
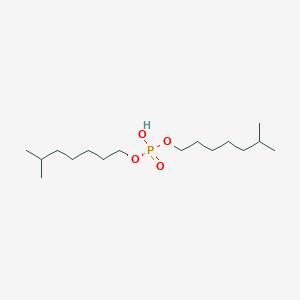
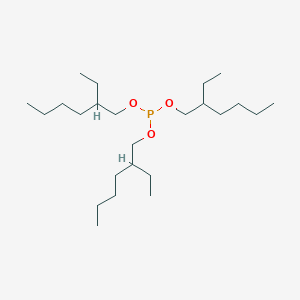
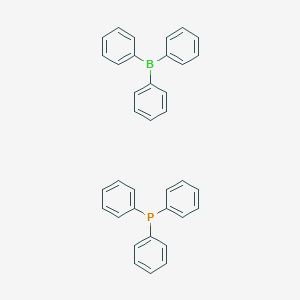
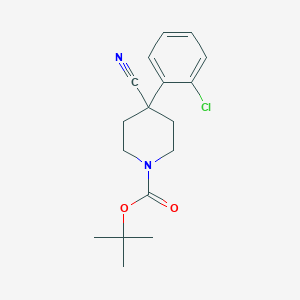

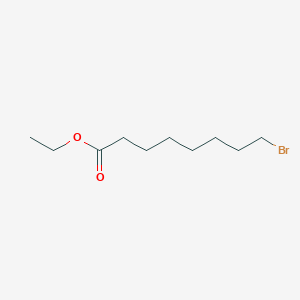

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
